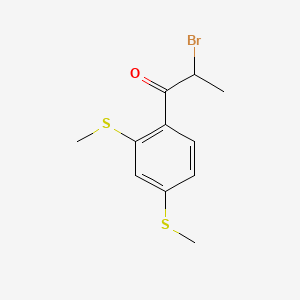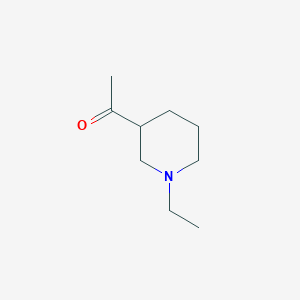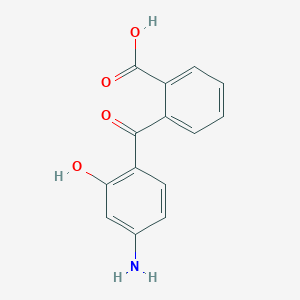![molecular formula C54H40O2P2 B14075846 1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-naphthalenylphosphine]](/img/structure/B14075846.png)
1,1'-[(1R)-6,6'-Dimethoxy[1,1'-biphenyl]-2,2'-diyl]bis[1,1-di-2-naphthalenylphosphine]
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-[(1R)-6,6’-Dimethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-di-2-naphthalenylphosphine] is a complex organic compound with the molecular formula C50H56O6P2. It is a phosphine ligand, which means it contains a phosphorus atom bonded to three organic groups. This compound is used in various chemical reactions, particularly in catalysis and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-[(1R)-6,6’-Dimethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-di-2-naphthalenylphosphine] typically involves the reaction of 6,6’-dimethoxy-2,2’-biphenyldiyl dichloride with 1,1-di-2-naphthalenylphosphine under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature and solvent used can vary, but common solvents include toluene or dichloromethane, and the reaction is often conducted at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as recrystallization or chromatography.
Análisis De Reacciones Químicas
Types of Reactions
1,1’-[(1R)-6,6’-Dimethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-di-2-naphthalenylphosphine] undergoes various types of chemical reactions, including:
Oxidation: The phosphorus atoms can be oxidized to form phosphine oxides.
Reduction: The compound can be reduced under specific conditions to form different phosphine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like bromine or nitric acid can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation typically yields phosphine oxides, while substitution reactions can introduce various functional groups onto the aromatic rings.
Aplicaciones Científicas De Investigación
1,1’-[(1R)-6,6’-Dimethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-di-2-naphthalenylphosphine] has several scientific research applications:
Chemistry: Used as a ligand in transition metal catalysis, particularly in cross-coupling reactions.
Biology: Investigated for its potential use in biological imaging and as a probe for studying biological systems.
Medicine: Explored for its potential therapeutic applications, including as an anticancer agent.
Industry: Utilized in the synthesis of complex organic molecules and materials science.
Mecanismo De Acción
The mechanism by which 1,1’-[(1R)-6,6’-Dimethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-di-2-naphthalenylphosphine] exerts its effects involves its ability to coordinate with metal centers. The phosphorus atoms in the compound act as electron donors, forming stable complexes with transition metals. These complexes can then participate in various catalytic cycles, facilitating chemical transformations.
Comparación Con Compuestos Similares
Similar Compounds
- 1,1’-[(1R)-6,6’-Dimethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-dicyclohexylphosphine]
- 1,1’-[(1R)-6,6’-Dimethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-bis(4-methoxy-3,5-dimethylphenyl)phosphine]
Uniqueness
1,1’-[(1R)-6,6’-Dimethoxy[1,1’-biphenyl]-2,2’-diyl]bis[1,1-di-2-naphthalenylphosphine] is unique due to its specific structural features, such as the presence of naphthalenyl groups and the biphenyl backbone. These structural elements contribute to its distinct electronic properties and reactivity, making it a valuable ligand in various catalytic applications.
Propiedades
Fórmula molecular |
C54H40O2P2 |
|---|---|
Peso molecular |
782.8 g/mol |
Nombre IUPAC |
[2-(2-dinaphthalen-2-ylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]-dinaphthalen-2-ylphosphane |
InChI |
InChI=1S/C54H40O2P2/c1-55-49-21-11-23-51(57(45-29-25-37-13-3-7-17-41(37)33-45)46-30-26-38-14-4-8-18-42(38)34-46)53(49)54-50(56-2)22-12-24-52(54)58(47-31-27-39-15-5-9-19-43(39)35-47)48-32-28-40-16-6-10-20-44(40)36-48/h3-36H,1-2H3 |
Clave InChI |
XXSYGGSOJUVZTJ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=CC=C1)P(C2=CC3=CC=CC=C3C=C2)C4=CC5=CC=CC=C5C=C4)C6=C(C=CC=C6P(C7=CC8=CC=CC=C8C=C7)C9=CC1=CC=CC=C1C=C9)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



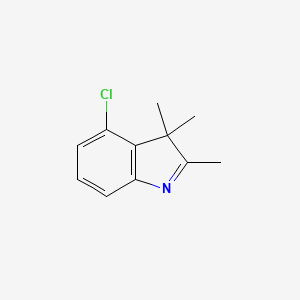
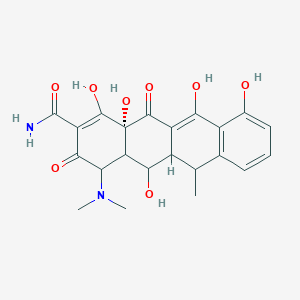
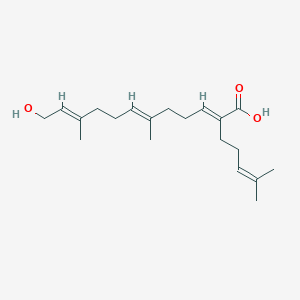

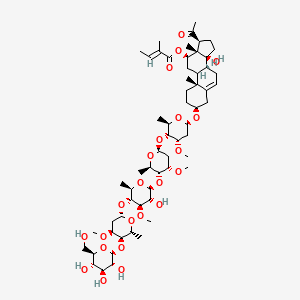
![{4-[(2-Cyanobenzyl)oxy]benzylidene}propanedinitrile](/img/structure/B14075807.png)
![5-[[amino-[bis[(2-methylpropan-2-yl)oxycarbonyl]amino]methylidene]amino]-2-(phenylmethoxycarbonylamino)pentanoic acid;cyclohexanamine](/img/structure/B14075814.png)
![N-[5-(But-2-en-2-yl)-1,3,4-thiadiazol-2-yl]-2-phenylacetamide](/img/structure/B14075816.png)
![3-[4-(4-Propylcyclohexyl)phenyl]prop-2-ynenitrile](/img/structure/B14075823.png)
